4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Halocyclization Thiazolo-triazole synthesis Polyheterocyclic synthesis

Researchers seeking versatile triazole-thiol scaffolds for polyheterocyclic synthesis and covalent probe development face limited options with allyl handles. CAS 590354-68-0 provides a unique 4-allyl-5-(2,5-dimethylphenoxymethyl)-triazole-3-thiol platform. Key advantages: - 4-Allyl group enables regioselective bromocyclization (60-85% yields) to thiazolo-triazoles, then CuAAC click chemistry for 1,2,3-triazole conjugation. - Thiol-thione warhead chelates transition metals (Zn, Cu, Fe) and targets cysteine residues-ideal for metalloenzyme fragment screening. - 2,5-Dimethylphenoxy group (LogP 2.95, PSA 78.74 Ų) fills an untested SAR gap vs. published 5-aryl triazoles.

Molecular Formula C14H17N3OS
Molecular Weight 275.37 g/mol
CAS No. 590354-68-0
Cat. No. B1274662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
CAS590354-68-0
Molecular FormulaC14H17N3OS
Molecular Weight275.37 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC2=NNC(=S)N2CC=C
InChIInChI=1S/C14H17N3OS/c1-4-7-17-13(15-16-14(17)19)9-18-12-8-10(2)5-6-11(12)3/h4-6,8H,1,7,9H2,2-3H3,(H,16,19)
InChIKeyOWWUMHLFMGHBCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: Compound Profile and Sourcing


4-Allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS 590354-68-0, molecular formula C₁₄H₁₇N₃OS, molecular weight 275.37 g/mol) is a synthetic 1,2,4-triazole-3-thiol derivative supplied as a screening compound by commercial libraries including ChemBridge (ID 3018063) and AKSci (6271AE) . The compound features a 4-allyl substituent, a 5-(2,5-dimethylphenoxy)methyl side chain, and a thiol-thione tautomeric C=S group at position 3 . Triazole-thiols of this subclass are recognized intermediates for the synthesis of thiazolo-triazoles, triazolo-thiazines, and triazole–1,2,3-triazole polyheterocyclic systems [1].

Why Generic Triazole-Thiol Analogs Cannot Substitute This Compound


The 2,5-dimethylphenoxy substitution pattern on the 5-methylene bridge generates a unique spatial arrangement of methyl groups that influences both physicochemical properties (calculated LogP 2.95, polar surface area 78.74 Ų [1]) and potential molecular recognition. Changing the methyl positions to 2,4-dimethylphenoxy or 2,3-dimethylphenoxy yields constitutional isomers with identical molecular weights (275.37 g/mol) but distinct electronic and steric profiles at the terminal aryl ring, which may alter target binding, metabolic stability, or synthetic derivatization outcomes in unpredictable ways [2]. Furthermore, the 4-allyl group is not a passive spectator; it is the critical functional handle for electrophilic halocyclization leading to thiazolo[2,3-c][1,2,4]triazole scaffolds, and replacing it with a 4-methyl or 4-ethyl substituent eliminates this entire synthetic pathway [3].

Quantitative Evidence and Comparative Differentiation


Synthetic Versatility via 4-Allyl Halocyclization

The 4-allyl substituent is a prerequisite for electrophilic halocyclization; 4-alkyl (methyl, ethyl) analogs lacking an allyl group cannot undergo this transformation. Under Br₂ or I₂ treatment, 4-allyl-5-substituted triazole-3-thiones undergo regioselective intramolecular cyclization to yield 6-(halomethyl)-5,6-dihydrothiazolo[2,3-c][1,2,4]triazoles or 6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazines [1]. Although the published study does not use the exact 2,5-dimethylphenoxy substrate, the reaction scope has been demonstrated across multiple 4-allyl-5-substituted triazole-3-thiones with yields of isolated products ranging from 60–85% following silica gel chromatography. The resulting bromomethyl derivatives serve as versatile electrophilic intermediates for subsequent azidation and click chemistry to install 1,2,3-triazole moieties [2]. In contrast, 4-methyl or 4-ethyl derivatives (such as CAS 588673-86-3 and 588673-48-7) are structurally incapable of participating in this halocyclization manifold, limiting their downstream synthetic utility [3].

Halocyclization Thiazolo-triazole synthesis Polyheterocyclic synthesis

Physicochemical Profile: LogP and PSA vs. Positional Isomers

The target compound has a calculated partition coefficient (cLogP) of 2.95 and a polar surface area (PSA) of 78.74 Ų . While measured experimental LogP values are absent from the open literature for this specific compound and its closest positional isomers (2,3-dimethylphenoxy CAS 669705-39-9 and 3,4-dimethylphenoxy CAS 669740-12-9), the 2,5-dimethyl substitution geometry places one methyl group para and one meta to the ether oxygen, creating a different electron density distribution on the aryl ring compared to the 2,3- or 3,4- patterns [1]. For reference, the closely related 4-allyl-5-(2,6-dimethylphenoxy)methyl isomer (CAS 755018-36-1, same molecular formula and molecular weight) provides a direct positional isomer comparator; differences in the spatial orientation of the two methyl groups are expected to influence π-stacking interactions and CYP450 metabolic susceptibility, though no head-to-head experimental comparison has been published .

Lipophilicity Polar surface area ADME prediction

Antimicrobial Activity of the 4-Allyl-Triazole-Thiol Scaffold

While no published MIC or zone-of-inhibition data exist specifically for the 2,5-dimethylphenoxy compound, the broader 4-allyl-1,2,4-triazole-3-thiol scaffold has demonstrated measurable antibacterial and antifungal activity [1]. In a published study, 4-allyl-5-aryl-1,2,4-triazoles were tested against Escherichia coli, Bacillus subtilis, Salmonella enteritidis, Staphylococcus aureus, Aspergillus niger, and Candida albicans using the filter paper disc diffusion method at concentrations of 1, 5, and 10 mg/mL, with inhibition zone diameters reported in millimeters [2]. For example, the 4-allyl-5-(2-hydroxyphenyl) analog exhibited inhibition zones of 12–18 mm against S. aureus at 10 mg/mL, while the 4-amino-5-aryl analogs showed comparable or slightly lower activity [3]. These data establish that the 4-allyl-1,2,4-triazole core is permissive for antimicrobial activity, and the specific 5-[(2,5-dimethylphenoxy)methyl] substituent differentiates the target compound from the published aryl-substituted analogs, representing an underexplored region of SAR space [2].

Antibacterial screening Antifungal activity Triazole-thiol SAR

Thiol-Thione Tautomerism and Metal Chelation Potential

The compound exists in thiol (C–SH) / thione (C=S) tautomeric equilibrium, a property shared across the 1,2,4-triazole-3-thiol subclass but absent in 1,2,4-triazoles lacking the 3-thiol group . The thione tautomer (C=S) is typically dominant in the solid state and in polar solvents, as confirmed by IR spectroscopy (C=S stretching at 1240–1320 cm⁻¹ for analogous compounds) and ¹³C NMR (C=S resonance at 166–182 ppm) [1]. This tautomeric capability enables the compound to act as a metal-chelating ligand or as a covalent modifier of cysteine residues in protein targets—properties that are structurally inaccessible to non-thiol triazoles such as fluconazole or 4-allyl-5-aryl-1,2,4-triazoles in which the 3-position lacks a sulfur atom . The 2,5-dimethylphenoxy substituent may further modulate the thiol-thione equilibrium constant (K_T) through electronic effects transmitted via the methylene bridge, though experimental K_T values have not been reported in the open literature .

Tautomerism Metal chelation Covalent inhibitor design

Recommended Application Scenarios


Synthesis of Polyheterocyclic Libraries via Halocyclization

The 4-allyl group enables regioselective halocyclization with bromine, producing a 6-(bromomethyl)thiazolo[2,3-c][1,2,4]triazole intermediate that can be subsequently converted to azides and elaborated via CuAAC click chemistry to install 1,2,3-triazole rings [1]. This synthetic pathway, demonstrated on closely related 4-allyl-5-substituted triazole-3-thiones with isolated product yields of 60–85%, generates polyheterocyclic architectures containing three distinct heterocyclic systems (thiazolo-triazole + 1,2,3-triazole) that are difficult to access by other routes . The 2,5-dimethylphenoxy group provides additional chemical diversity at the 3-position of the thiazolo-triazole core, distinct from phenyl, furyl, or nitrophenyl substituents used in published examples.

SAR Expansion for Antimicrobial Drug Discovery

Published 4-allyl-5-aryl triazoles have established baseline antimicrobial activity with inhibition zones of 10–20 mm at 10 mg/mL against S. aureus, E. coli, B. subtilis, and C. albicans [1]. The 2,5-dimethylphenoxy-substituted variant fills an untested region in the SAR landscape—introducing a methyleneoxy linker between the triazole core and the aryl ring, combined with a specific dimethyl substitution pattern—that is absent from the published 5-aryl series. Incorporating CAS 590354-68-0 into an antimicrobial screening panel alongside the published 2-hydroxyphenyl, 4-hydroxyphenyl, 4-ethoxyphenyl, and 5-chloro-2-hydroxyphenyl analogs enables a systematic evaluation of the contribution of the phenoxymethyl linker to antibacterial and antifungal potency .

Metal Chelation and Covalent Probe Development

The thiol-thione tautomeric system at position 3 confers the ability to coordinate transition metals (Zn²⁺, Cu²⁺, Fe²⁺/Fe³⁺) and to form covalent disulfide bonds with cysteine thiols in protein targets, properties extensively reviewed for the mercapto-triazole class [1]. This capability distinguishes CAS 590354-68-0 from non-thiol triazoles and makes it suitable for fragment-based screening against metalloenzymes (e.g., carbonic anhydrase, matrix metalloproteinases, HDACs) or for development of covalent chemical probes targeting cysteine-containing proteins. The 2,5-dimethylphenoxy substituent provides a tunable hydrophobic element that can be varied independently from the metal-chelating triazole-thiol warhead .

Hit-to-Lead Optimization for Balanced Lipophilicity

With a calculated LogP of 2.95 and PSA of 78.74 Ų, the target compound resides in a physicochemical range compatible with both oral bioavailability (Lipinski-compliant: MW 275.37 < 500; cLogP < 5; H-bond donors = 1; H-bond acceptors = 3) and blood-brain barrier penetration (PSA < 90 Ų) [1]. In hit-to-lead optimization programs where a triazole-thiol warhead is desired and the lipophilicity window must be maintained near LogP 3, the 2,5-dimethylphenoxy derivative may offer a more favorable starting point than more polar analogs (e.g., hydroxyl-substituted phenoxy derivatives) or more lipophilic variants (e.g., adamantyl or naphthyl-substituted triazole-thiols) .

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